8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol
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Overview
Description
8-Methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is known for its potential biological activities, including anticancer properties . Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol typically involves the condensation of appropriate chromene and pyrimidine precursors under specific reaction conditions. One common method includes the reaction of 8-methoxy-2H-chromene-3-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
8-Methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, allowing the introduction of various substituents. Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol or dimethyl sulfoxide.
Scientific Research Applications
8-Methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, ultimately resulting in anticancer effects . The pathways involved may include apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.
Comparison with Similar Compounds
8-Methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol can be compared with other similar compounds, such as:
4H-chromene derivatives: These compounds share the chromene core but differ in their substitution patterns and biological activities.
Pyrimidine derivatives: These compounds have the pyrimidine nucleus but lack the chromene moiety, resulting in different chemical and biological properties.
5H-chromeno[2,3-d]pyrimidine derivatives: These compounds have a similar structure but differ in the position of the chromene and pyrimidine rings, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its combined chromene and pyrimidine structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
8-methoxy-1,5-dihydrochromeno[4,3-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-15-8-2-3-9-10(4-8)16-6-7-5-13-12(17)14-11(7)9/h2-5H,6H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNWMMIXCXPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CO2)C=NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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